4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H4F6O3. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzoic acid core. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzoic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like N,N-dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzoic acid: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the trifluoromethoxy group and has the trifluoromethyl group in a different position.
Uniqueness
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O3/c10-8(11,12)6-3-4(18-9(13,14)15)1-2-5(6)7(16)17/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFDMKBITLYLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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